3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate
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Overview
Description
3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate is a complex organic compound with the molecular formula C20H15FN2O4S
Preparation Methods
The synthesis of 3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl and carbamate groups can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-nitro-4-(phenylsulfanyl)benzyl N-(4-fluorophenyl)carbamate can be compared with other similar compounds, such as:
3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
3-nitro-4-(phenylsulfanyl)benzyl N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of a fluorine atom.
Properties
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-15-7-9-16(10-8-15)22-20(24)27-13-14-6-11-19(18(12-14)23(25)26)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQGZFGHDDGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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